molecular formula C17H16N2O3 B2837332 ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate CAS No. 73981-91-6

ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate

Cat. No. B2837332
CAS RN: 73981-91-6
M. Wt: 296.326
InChI Key: CDKWNUHGHPERAP-XDJHFCHBSA-N
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Description

Ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a versatile intermediate that can be used in the synthesis of various organic compounds.

Scientific Research Applications

Anti-Inflammatory Agent

Ethyl (2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanoate: has demonstrated potent anti-inflammatory activity. Specifically, it acts as an antagonist of the CB2 receptor, which plays a crucial role in immune responses. Here’s how it works:

Medicinal Chemistry and Drug Development

The unique structure of ethyl (2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanoate makes it an interesting candidate for drug development:

Heterocyclic Synthesis

This compound belongs to the class of hydrazonyl halides, which undergo heteroannulation reactions. Researchers can use it for the synthesis of spiroheterocycles and other complex structures .

Fluorinated Derivatives

Consider exploring fluorinated derivatives of this compound. For instance, ethyl (2E)-4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoate offers enhanced reactivity and selectivity due to its trifluoromethyl group. It’s a valuable tool for synthetic chemists .

properties

IUPAC Name

ethyl (E)-3-hydroxy-3-phenyl-2-phenyldiazenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-22-17(21)15(16(20)13-9-5-3-6-10-13)19-18-14-11-7-4-8-12-14/h3-12,20H,2H2,1H3/b16-15+,19-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLGPYBIWLXWAG-REAJMKINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)O)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C1=CC=CC=C1)\O)/N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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